molecular formula C14H12N2O2S3 B2827040 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034435-05-5

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2827040
CAS RN: 2034435-05-5
M. Wt: 336.44
InChI Key: IVNQYOLGHKHWJJ-UHFFFAOYSA-N
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Description

The compound “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several interesting functional groups. It has two thiophene rings, which are five-membered rings containing four carbon atoms and a sulfur atom. It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and a nitrogen atom. The molecule also features a sulfonamide group, which is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyridine rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The sulfonamide group could participate in hydrogen bonding, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The thiophene and pyridine rings might undergo electrophilic aromatic substitution reactions. The sulfonamide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a sulfonamide group could make the compound more polar and increase its solubility in water .

Scientific Research Applications

Organic Electronics and Semiconductors

Thiophene derivatives contribute significantly to organic electronics and semiconductor materials:

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry, particularly as corrosion inhibitors . These compounds protect metals from degradation caused by environmental factors.

Fungicidal Activity

Recent research has explored the fungicidal properties of thiophene derivatives. Some compounds exhibit excellent activity against various fungal pathogens, including cucumber downy mildew .

Csp3-H Oxidation

Thiophene derivatives can be synthesized through Csp3-H oxidation reactions. For instance, copper-catalyzed oxidation of pyridin-2-yl-methanes yields pyridin-2-yl-methanones, a valuable class of compounds .

Drug Development and ADME Characteristics

Researchers analyze the ADME (absorption, distribution, metabolism, and excretion) characteristics of synthesized compounds. Thiophene derivatives undergo scrutiny to identify safe and promising drug candidates early in the development process .

Safety and Hazards

As with any chemical compound, handling “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

Thiophene and pyridine derivatives have been the subject of much research due to their wide range of biological activities. Future research could explore the potential uses of this compound in medicine or other fields .

properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S3/c17-21(18,13-4-2-7-20-13)16-9-11-3-1-6-15-14(11)12-5-8-19-10-12/h1-8,10,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNQYOLGHKHWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide

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